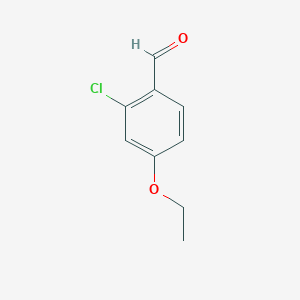

2-Chloro-4-ethoxybenzaldehyde

Description

Significance in Advanced Organic Synthesis

The significance of 2-Chloro-4-ethoxybenzaldehyde in advanced organic synthesis stems primarily from the reactivity of its aldehyde group and the influence of the chloro and ethoxy substituents on the aromatic ring. The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of the ethoxy group (an activating group) and the chloro group (a deactivating group) on the benzene (B151609) ring influences the electron density of the aromatic system and the reactivity of the aldehyde. This substitution pattern allows for regioselective transformations, which are crucial in the multi-step synthesis of complex target molecules. The aldehyde functionality can undergo numerous transformations to build molecular complexity.

Below is a table of representative reactions applicable to the aldehyde group, highlighting the synthetic potential of this compound.

| Reaction Name | Reagents/Conditions | Product Type | Significance in Synthesis |

| Wittig Reaction | Phosphonium ylide | Alkene | Forms carbon-carbon double bonds with high stereocontrol. |

| Grignard Reaction | Organomagnesium halide (R-MgX), followed by acidic workup | Secondary Alcohol | Creates new carbon-carbon single bonds and introduces a hydroxyl group. |

| Reductive Amination | Amine (R-NH₂), followed by a reducing agent (e.g., NaBH₃CN) | Amine | A fundamental method for synthesizing amines from carbonyl compounds. |

| Claisen-Schmidt Condensation | Ketone, in the presence of a base | α,β-Unsaturated Ketone (Chalcone) | A key step in the synthesis of chalcones, which are precursors to flavonoids and other bioactive heterocycles. |

| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Converts the aldehyde to a higher oxidation state, forming a carboxylic acid functional group. |

| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Reduces the aldehyde to the corresponding primary alcohol. |

Role as a Versatile Intermediate in Chemical Science

This compound serves as a crucial intermediate, or a molecular precursor, for the synthesis of a wide range of more complex organic compounds. chemimpex.comnordmann.global Its utility is particularly notable in the construction of heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry and materials science. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical chemistry. nih.gov

The reactivity of the aldehyde group allows it to be a key component in multi-component reactions, such as the Biginelli or Hantzsch pyridine (B92270) synthesis, which efficiently generate complex heterocyclic structures in a single step. cem.com Furthermore, it can be used to synthesize chalcones, which are themselves versatile intermediates for producing pyrazole (B372694) and pyrimidine (B1678525) derivatives, known for a broad spectrum of pharmacological activities. researchgate.net The synthesis of such derivatives often involves the condensation of the benzaldehyde (B42025) with a suitable ketone, followed by cyclization reactions. researchgate.net

The table below illustrates the role of this compound as a precursor to various classes of chemical compounds.

| Precursor Compound | Target Compound Class | Synthetic Transformation | Potential Significance of Target Class |

| This compound | Chalcones | Claisen-Schmidt condensation with an appropriate ketone. | Intermediates for flavonoids; exhibit diverse biological activities. researchgate.net |

| This compound | Schiff Bases (Imines) | Condensation with a primary amine. | Ligands for metal complexes, intermediates for other nitrogen-containing compounds. researchgate.net |

| This compound | Pyrazoles/Pyrimidines | Reaction of derived chalcones with hydrazine (B178648) or amidines. | Core structures in many pharmaceuticals with anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.net |

| This compound | Substituted Dihydropyridines | Hantzsch pyridine synthesis with a β-ketoester and ammonia (B1221849) source. | Known class of calcium channel blockers used as antihypertensive agents. cem.com |

| This compound | Benzoxazoles | Reaction with 2-aminophenols, often involving an oxidative cyclization step. | Privileged scaffolds in medicinal chemistry with a wide range of bioactivities. chim.it |

Current Research Frontiers and Emerging Applications

Current research involving substituted benzaldehydes like this compound is focused on several innovative areas. These include the development of novel bioactive molecules, the exploration of green synthetic methodologies, and applications in materials science.

In medicinal chemistry, a significant frontier is the design and synthesis of novel enzyme inhibitors. For instance, chalcones and pyrazoles derived from substituted imidazoles and benzaldehydes have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors for treating hypertension. researchgate.net The specific substitution pattern on the benzaldehyde ring is critical for tuning the biological activity of the final compound.

Another emerging area is the use of modern synthetic techniques to improve reaction efficiency and sustainability. This includes the application of electrochemical synthesis, which uses electrical energy to drive chemical reactions under mild conditions, reducing the need for harsh reagents. chim.it Photochemical cyclizations are also being explored as a green method to construct complex heterocyclic systems from stilbene-type precursors, which can be synthesized from benzaldehydes. chim.it

The unique electronic properties conferred by the chloro and ethoxy groups also make this compound a candidate for research in materials science, such as in the synthesis of dyes or functional polymers where the aromatic core can be incorporated to achieve specific optical or physical properties. chemimpex.com

The following table summarizes potential research frontiers and application areas for this compound.

| Research Frontier | Emerging Application | Rationale |

| Medicinal Chemistry | Synthesis of targeted enzyme inhibitors (e.g., ACE inhibitors). | The molecular scaffold is suitable for creating compounds that can fit into the active sites of specific enzymes. researchgate.net |

| Green Chemistry | Development of electrochemical and photochemical synthetic routes. | Utilizing electricity or light to drive reactions offers more sustainable and efficient pathways to complex molecules. chim.itchim.it |

| Heterocyclic Synthesis | One-pot synthesis of complex heterocycles via multi-component reactions. | Building molecular complexity efficiently is a major goal in organic synthesis, with applications in drug discovery. nih.govcem.com |

| Materials Science | Precursor for organic functional materials (e.g., dyes, polymers). | The aromatic structure can be functionalized and polymerized to create materials with tailored electronic or optical properties. chemimpex.com |

| Nonlinear Optics (NLO) | Synthesis of NLO-active materials. | Aromatic compounds with donor-acceptor groups can exhibit significant nonlinear optical properties for applications in telecommunications and optical computing. researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOPPYKPFJLRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245368-31-4 | |

| Record name | 2-chloro-4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Chloro 4 Ethoxybenzaldehyde

Classical and Established Synthetic Routes

Traditional synthetic routes to 2-Chloro-4-ethoxybenzaldehyde typically involve a sequence of foundational organic reactions. The order of these steps is crucial to leverage the directing effects of the substituents and achieve the desired 2,4-disubstitution pattern. A common strategy begins with a precursor molecule that is sequentially functionalized.

Electrophilic Aromatic Substitution Reactions for Halogenation

Electrophilic aromatic substitution (EAS) is a cornerstone for introducing a halogen atom onto the benzene (B151609) ring. total-synthesis.commasterorganicchemistry.comuci.edu In the synthesis of this compound, chlorination is often performed on a precursor such as 4-ethoxybenzaldehyde (B43997) or phenetole (ethoxybenzene). The ethoxy group is an ortho-, para-directing activator, meaning it increases the electron density at the positions ortho (carbon 2 and 6) and para (carbon 4) to the group, making these sites more susceptible to electrophilic attack.

The reaction typically employs molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

Reaction Mechanism:

Generation of the Electrophile: The Lewis acid reacts with chlorine to form a complex that weakens the Cl-Cl bond.

Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. uci.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the chlorinated product.

Given that the starting material already has an ethoxy group at position 4, the incoming chloro group is directed to the ortho position (carbon 2).

Etherification Approaches for Ethoxy Group Introduction

The introduction of the ethoxy group is commonly achieved via the Williamson ether synthesis, a reliable and widely used method. organic-chemistry.org This reaction is typically performed on a precursor molecule containing a hydroxyl group, such as 2-chloro-4-hydroxybenzaldehyde.

The process involves deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (Sₙ2) reaction with an ethylating agent.

Key Reagents and Conditions:

Substrate: 2-Chloro-4-hydroxybenzaldehyde.

Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the phenol.

Ethylating Agent: Common agents include iodoethane (CH₃CH₂I) or bromoethane (CH₃CH₂Br).

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone are often used to facilitate the reaction. chemicalbook.com

A general procedure involves stirring the phenolic precursor with the base and the ethylating agent in a suitable solvent until the reaction is complete. chemicalbook.com

Aldehyde Group Formation and Manipulation

Introducing the aldehyde (formyl) group onto the aromatic ring is a critical step that can be accomplished through various formylation reactions. The choice of method depends on the starting material. If the synthesis starts with 3-chlorophenetole, a direct formylation is required.

Common Formylation Methods:

Vilsmeier-Haack Reaction: This method uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile. It is effective for activated aromatic rings.

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure, with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl). This method is generally suitable for benzene and its activated derivatives.

Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine (urotropine) in an acidic medium.

Alternatively, the aldehyde group can be obtained by the oxidation of a corresponding benzyl alcohol (2-chloro-4-ethoxybenzyl alcohol) using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters at each synthetic step. researchgate.netresearchgate.netchemrxiv.org Key factors include the choice of catalyst, solvent, temperature, and reaction time.

The table below outlines parameters that are typically adjusted to enhance reaction outcomes.

| Parameter | Objective for Optimization | General Impact on Reaction |

| Catalyst | Increase reaction rate and selectivity. | A more active Lewis acid in halogenation can reduce reaction time but may lead to side products if not controlled. |

| Solvent | Ensure solubility of reactants and stabilize intermediates. | The polarity of the solvent in etherification can significantly affect the rate of the Sₙ2 reaction. |

| Temperature | Provide sufficient energy for activation while minimizing decomposition or side reactions. | Higher temperatures can speed up the reaction but may decrease selectivity, leading to undesired isomers or byproducts. |

| Reactant Ratio | Ensure complete conversion of the limiting reagent. | Using a slight excess of the ethylating agent in etherification can drive the reaction to completion. |

| Reaction Time | Allow for maximum conversion without product degradation. | Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal endpoint. |

Systematic studies varying these conditions are essential to identify the ideal protocol for large-scale production, balancing cost, efficiency, and product quality. researchgate.netresearchgate.net

Sustainable and Green Chemistry Synthetic Paradigms

In line with the principles of green chemistry, modern synthetic strategies aim to improve the efficiency and environmental footprint of chemical processes. researchgate.netnih.gov This includes using less hazardous solvents, developing catalyst-mediated reactions to reduce energy consumption, and minimizing waste generation. rasayanjournal.co.inresearchgate.net

Catalyst-Mediated Synthesis for Improved Efficiency

Catalysts are pivotal in developing more sustainable synthetic routes by lowering activation energy, thereby allowing reactions to proceed under milder conditions and often with greater selectivity.

Phase-Transfer Catalysis (PTC): In the etherification step, phase-transfer catalysts can significantly enhance efficiency. The reaction often involves an aqueous phase (containing the phenoxide) and an organic phase (containing the ethyl halide). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous to the organic phase, accelerating the reaction and often eliminating the need for harsh organic solvents. google.com

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) is a rapidly growing area of green chemistry. nih.gov For certain transformations in the synthesis pathway, a metal-free organocatalyst could offer advantages such as lower toxicity, stability to air and moisture, and reduced hazardous waste compared to traditional metal-based catalysts. nih.gov For instance, chitosan, a biodegradable polymer derived from crustacean waste, has been employed as a heterogeneous base catalyst in condensation reactions involving aldehydes. nih.gov

Nanocatalysts: Nanoparticle-based catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. For aldehyde synthesis, catalysts like nano CaO have been shown to be effective, providing high product yields in shorter reaction times under conventional heating. rsc.org The development of recyclable nanocatalysts for the chlorination, etherification, or formylation steps could represent a significant advancement in the sustainable synthesis of this compound.

The table below compares classical methods with potential catalyst-mediated green alternatives.

| Synthetic Step | Classical Approach | Catalyst-Mediated Green Alternative | Advantages of Green Alternative |

| Etherification | Use of stoichiometric strong base and polar aprotic solvents (e.g., DMF). | Phase-transfer catalysis using a quaternary ammonium salt in a biphasic system. | Reduced use of volatile/toxic organic solvents, milder reaction conditions, easier workup. |

| Formylation | Vilsmeier-Haack reaction using stoichiometric POCl₃. | Use of a recyclable solid acid catalyst or an organocatalyst. | Catalyst can be recovered and reused, minimizing waste and improving atom economy. |

| Overall Process | Batch processing in conventional reactors. | Continuous flow synthesis using packed-bed reactors with immobilized catalysts. | Improved heat and mass transfer, enhanced safety, higher throughput, and easier automation. |

Solvent-Minimizing and Environmentally Benign Reaction Media

One such advanced approach is the use of Deep Eutectic Solvents (DES). rasayanjournal.co.in A DES is a mixture of two or more components, which, at a particular composition, has a melting point lower than that of its individual components. These solvents offer several advantages, including low volatility, non-flammability, biodegradability, and recyclability. For instance, in a related synthesis of 2-Chloro-N-phenethylacetamide, a DES was employed as the reaction medium, which not only avoided the use of chlorinated or other organic solvents for the reaction and extraction but also enhanced the reaction rate and led to an increase in yield by reducing the formation of impurities. rasayanjournal.co.in The DES could also be recovered and recycled for several consecutive cycles, making the process more cost-effective and sustainable. rasayanjournal.co.in Applying this methodology to the synthesis of this compound could involve reacting a suitable precursor, such as 2-chloro-4-hydroxybenzaldehyde, with an ethylating agent in a recyclable DES like a choline chloride-urea mixture. This strategy aligns with the goals of green chemistry by significantly reducing solvent waste and avoiding hazardous materials. ijnrd.orgrasayanjournal.co.in

Microwave and Ultrasound Assisted Synthetic Protocols

Advanced energy sources like microwave irradiation and ultrasound have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods. ijnrd.orgresearchgate.net These techniques are characterized by remarkable accelerations in reaction rates, leading to higher yields in shorter timeframes. ijpsi.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly and efficiently. anton-paar.com This internal, rapid heating can lead to a significant reduction in reaction times, often from hours to mere minutes, while also improving product yields and purity. ijnrd.org The application of microwave irradiation can be particularly advantageous in the synthesis of substituted benzaldehydes by accelerating key steps such as etherification. For example, the Williamson ether synthesis, a potential route to this compound from 2-chloro-4-hydroxybenzaldehyde and an ethyl halide, could be significantly expedited.

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. nih.gov This process generates localized "hot spots" of intense temperature and pressure, which can dramatically enhance reaction rates and yields. nih.govmdpi.com Ultrasound-assisted synthesis is noted for its mild reaction conditions, short reaction times, and high yields. ksu.edu.sa A study on the synthesis of 2'-hydroxychalcones demonstrated that ultrasonication in an ethanol-water solvent system was a viable and sustainable method. researchgate.net

A comparative study on the synthesis of 2-arylbenzoxazole derivatives, which involves the initial formation of a Schiff base from an aldehyde, evaluated conventional, microwave, ultrasound, and mechanochemical methods. The results, summarized in the table below, highlight the efficiency of these advanced protocols.

| Synthetic Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional | 1 hour | 92% | Room Temperature |

| Microwave-Assisted | 5 minutes | 89% | 600 W, 30 °C |

| Ultrasound-Assisted | 5 minutes | 58% | 50 °C |

| Mechanochemical | 5 minutes | 52% | 14 Hz |

This data is adapted from a study on the synthesis of Schiff bases, a common reaction involving aldehydes, and illustrates the potential efficiencies of advanced synthetic methods. nih.gov

These advanced energy input methods represent a significant step forward in the efficient and green synthesis of complex organic molecules like this compound. nih.gov

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing chemical reactions through mechanical force, is an emerging field in green synthesis. nih.gov Typically performed using a ball mill, this technique often proceeds in the absence of a solvent (neat grinding) or with only a minimal amount of liquid (liquid-assisted grinding), thereby drastically reducing waste. nih.gov Mechanochemical synthesis can lead to higher energy efficiency, shorter reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry. nih.gov

The synthesis of organic molecules via mechanomilling has proven to be a viable and sometimes superior alternative to solution-based methods. For example, phase-pure and highly crystalline Na2ZnSnS4 was successfully prepared via a mechanochemical route, whereas conventional methods yielded products with significant secondary phases. d-nb.info In the context of organic synthesis, a comparative study on the preparation of 2-arylbenzoxazole derivatives demonstrated that mechanochemical methods for the formation of the intermediate Schiff base were complete in just 5 minutes, comparable in speed to microwave and ultrasound techniques, although with a slightly lower yield in that specific instance. nih.gov The application of mechanochemistry to the synthesis of this compound could involve milling the precursors, potentially with a catalytic amount of a base or acid, to afford the final product in a solvent-free, highly efficient manner.

Chromatographic and Advanced Purification Techniques

The isolation and purification of the target compound are critical steps in any synthetic process to ensure high purity. For a compound like this compound, a combination of standard and advanced techniques can be employed.

Chromatographic Techniques: Column chromatography is a fundamental and widely used method for the purification of organic compounds. In the synthesis of various substituted benzaldehydes and related molecules, silica gel flash column chromatography is frequently the method of choice. beilstein-journals.org The process involves passing the crude reaction mixture through a column packed with silica gel, using a suitable solvent system to separate the desired product from impurities. The choice of eluent is crucial for effective separation; common solvent systems for moderately polar compounds like aromatic aldehydes include mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). beilstein-journals.orgsemanticscholar.org For example, a purification protocol for a related compound involved eluting with a gradient from hexanes to a 1:4 mixture of hexanes/ethyl acetate. beilstein-journals.org

Advanced Purification Techniques: For large-scale purification or for separating compounds with very close boiling points, such as isomers, advanced techniques like vacuum distillation are often more effective. A patent describing the purification of a related compound, 3,4'-dichlorophenylether ketone, outlines a method using vacuum distillation to effectively remove isomers. google.com The process involves heating the crude product under reduced pressure, allowing the components to vaporize and be collected separately based on their boiling points. The efficiency of the separation is highly dependent on the vacuum level and the temperature gradient within the distillation apparatus. google.com This technique could be applied to purify this compound, particularly to remove any starting materials or isomeric byproducts that were not fully separated by initial extraction or crystallization steps.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Ethoxybenzaldehyde

Transformations of the Chloro Substituent

Cross-Coupling Methodologies for Aryl Linkages

The presence of a chlorine atom on the aromatic ring of 2-Chloro-4-ethoxybenzaldehyde allows it to serve as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex architectures. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use increasingly common and efficient. Key methodologies applicable to this substrate include the Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would involve the coupling of the aryl chloride with various aryl or vinyl boronic acids to produce substituted biphenyl or styrene derivatives, respectively. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides This table presents typical conditions for the Suzuki-Miyaura coupling of aryl chlorides, analogous to the expected reaction of this compound.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | High |

| Naphthalene-1-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80 | Moderate-High |

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. chemicalbook.com this compound could react with various alkenes, such as acrylates, styrenes, or simple olefins, to introduce a vinyl group at the C2 position. The mechanism typically begins with the oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, a β-hydride elimination step to release the product and regenerate the palladium catalyst. google.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity (typically favoring the E-isomer).

Table 2: Representative Conditions for Heck Reaction of Aryl Halides This table illustrates common conditions for the Heck reaction, applicable to substrates like this compound.

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 120 | High |

| Ethyl acrylate (B77674) | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 140 | High |

| 1-Octene | Pd(dba)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | Moderate-High |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. google.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. google.com Applying this to this compound would allow for the direct introduction of an alkynyl substituent, a valuable functional group for further transformations. The reaction proceeds through a catalytic cycle where the palladium center facilitates the oxidative addition of the aryl chloride, while the copper co-catalyst forms a copper acetylide, which then participates in a transmetalation step with the palladium complex.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides This table shows typical conditions for the Sonogashira coupling, demonstrating the potential transformation of this compound.

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | High |

| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | High |

| Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (3) | Piperidine | DMF | 90 | High |

Modifications and Cleavages of the Ethoxy Group

The ethoxy group in this compound is an aryl ethyl ether. This functional group is generally robust and unreactive under many conditions, making it a useful protecting group for phenols. However, it can be cleaved through O-dealkylation reactions to reveal the parent phenol, 2-chloro-4-hydroxybenzaldehyde. This transformation typically requires strong acidic or Lewis acidic reagents.

The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile (I⁻ or Br⁻) then attacks the ethyl group via an Sₙ2 mechanism, leading to the formation of the phenol and ethyl halide.

Alternatively, Lewis acids are highly effective for ether cleavage, often under milder conditions. Boron tribromide (BBr₃) is a particularly powerful reagent for this purpose. The reaction begins with the coordination of the Lewis acidic boron atom to the ether oxygen. This coordination weakens the C-O bond and facilitates the nucleophilic attack by a bromide ion on the ethyl carbon, resulting in the cleavage of the ether. Subsequent aqueous workup hydrolyzes the resulting borate ester to yield the final phenol product.

Table 4: Common Reagents for the Cleavage of the Ethoxy Group This table outlines standard reagents and conditions for the O-dealkylation of aryl ethyl ethers to produce the corresponding phenol, such as the conversion of this compound to 2-chloro-4-hydroxybenzaldehyde.

| Reagent | Stoichiometry | Solvent | Temperature | Product after Workup |

| Boron tribromide (BBr₃) | 1-2 equivalents | Dichloromethane (DCM) | -78 °C to RT | 2-Chloro-4-hydroxybenzaldehyde |

| Hydroiodic acid (HI) | Excess | Acetic Acid or neat | Reflux | 2-Chloro-4-hydroxybenzaldehyde |

| Hydrobromic acid (HBr) | Excess | Acetic Acid or neat | Reflux | 2-Chloro-4-hydroxybenzaldehyde |

| Aluminum chloride (AlCl₃) | 2-3 equivalents | Benzene (B151609) or Toluene | Reflux | 2-Chloro-4-hydroxybenzaldehyde |

Advanced Derivatives and Their Multifaceted Applications

Derivatization for Fine Chemical and Specialty Chemical Production

2-Chloro-4-ethoxybenzaldehyde serves as a valuable building block in the synthesis of a variety of fine and specialty chemicals. The aldehyde group is a key reactive site, enabling a range of chemical transformations such as oxidation, reduction, and condensation reactions. These reactions lead to the formation of more complex molecules with applications in industries like agrochemicals, dyes, and fragrances. For instance, alkoxy-substituted benzaldehydes are of broad commercial interest as end products and intermediates in flavor and fragrance applications, as well as in the synthesis of active pharmaceutical ingredients google.com.

The derivatization of this compound can be tailored to produce compounds with specific desired properties. The presence of the chloro and ethoxy groups on the aromatic ring influences the reactivity of the aldehyde and the properties of the resulting derivatives. These substituents can be modified or can direct further substitutions on the aromatic ring, allowing for the synthesis of a diverse library of compounds from a single starting material. The synthesis of substituted benzaldehydes is a crucial step in the production of many specialty chemicals, and efficient, one-pot procedures are continuously being developed to streamline these processes acs.orgrug.nl.

| Derivative Class | Potential Applications | Key Transformation |

|---|---|---|

| Carboxylic Acids | Agrochemicals, Pharmaceutical Intermediates | Oxidation of the aldehyde group |

| Alcohols | Fragrance components, Polymer additives | Reduction of the aldehyde group |

| Imines/Schiff Bases | Dyes, Catalysts, Biological probes | Condensation with primary amines |

| Nitriles | Precursors for dyes and pharmaceuticals | Conversion of the aldehyde group |

Application as a Core Scaffold in Pharmaceutical Intermediate Synthesis

The structural framework of this compound is of significant interest in medicinal chemistry for the synthesis of pharmaceutical intermediates. Substituted benzaldehydes are fundamental components in the construction of a wide range of biologically active molecules sumitomo-chem.co.jp. The specific arrangement of the chloro and ethoxy groups on the benzaldehyde (B42025) ring can be a key determinant of a drug's efficacy and pharmacokinetic profile.

While direct examples of this compound in late-stage clinical candidates are not extensively documented in publicly available literature, its structural motifs are present in key intermediates for promising therapeutic agents. For instance, structurally related alkoxy-substituted benzaldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients for various diseases google.comwipo.int. The development of novel synthetic methods for creating optically active tertiary alcohols, which are important chiral centers in many pharmaceuticals, often involves reactions with substituted benzaldehydes sumitomo-chem.co.jp. The continuous evolution of medicinal chemistry reviews highlights the importance of novel scaffolds and intermediates in the drug discovery pipeline drughunter.comnih.gov.

Development of Functional Materials and Advanced Chemical Products

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials. The aromatic ring, substituted with both an electron-withdrawing chloro group and an electron-donating ethoxy group, along with the reactive aldehyde functionality, provides a platform for creating materials with tailored optical, electronic, and polymeric properties.

Phthalocyanines are a class of large, aromatic macrocyclic compounds that have found extensive applications as dyes, pigments, and in materials science due to their intense color and unique electronic properties rsc.orgnih.gov. The synthesis of functionalized phthalocyanines often begins with substituted phthalonitriles guidechem.com. There are established synthetic routes for the conversion of benzaldehydes into benzonitriles. One common method involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the corresponding nitrile google.comgoogle.comscribd.com.

By applying these synthetic transformations, this compound can be converted into 2-chloro-4-ethoxyphthalonitrile. This substituted phthalonitrile (B49051) can then undergo cyclotetramerization, either by itself or in the presence of other phthalonitrile derivatives, to produce unsymmetrically substituted phthalocyanines with tailored solubility and aggregation properties. The substituents on the periphery of the phthalocyanine (B1677752) ring significantly influence its electronic absorption spectrum and its performance in various applications, such as in photodynamic therapy or as materials for optical data storage nih.govphthalocyanines.com.

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion doi.orgmdpi.comrsc.org. The NLO response of a molecule is often enhanced by the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system. The structure of this compound, featuring an electron-donating ethoxy group and an electron-withdrawing chloro group on a benzene (B151609) ring, provides a basic framework that can be elaborated into more complex NLO-active molecules.

Research has shown that derivatives of substituted benzaldehydes can exhibit significant NLO properties nih.govtandfonline.commdpi.comrsc.orgnih.gov. For example, the formation of Schiff bases or chalcones from substituted benzaldehydes can extend the π-conjugation and enhance the intramolecular charge transfer, which are key factors for a large second-order NLO response. While direct studies on the NLO properties of this compound derivatives are not widely reported, the principles of NLO material design suggest that it is a promising precursor for the synthesis of new NLO materials.

| NLO Material Class | Synthetic Approach from this compound | Key Feature for NLO Activity |

|---|---|---|

| Schiff Bases | Condensation with an aniline (B41778) derivative | Extended π-conjugation and intramolecular charge transfer |

| Chalcones | Claisen-Schmidt condensation with a substituted acetophenone | Donor-π-acceptor (D-π-A) structure |

| Stilbenes | Wittig or Horner-Wadsworth-Emmons reaction | Extended conjugated system |

In the field of polymer science, functional monomers are essential for creating polymers with specific properties and applications. Benzaldehyde and its derivatives can be utilized in polymer synthesis in several ways. They can act as organic catalysts in certain polymerization reactions or be incorporated into the polymer structure as functional pendant groups or as part of the polymer backbone researchgate.netrsc.orgbeilstein-journals.orgacs.orgscielo.brresearchgate.net.

This compound can be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. For example, the aldehyde group could be converted to a vinyl group through a Wittig reaction, creating a styrene-like monomer. The resulting monomer could then be polymerized, leading to a polymer with pendant 2-chloro-4-ethoxyphenyl groups. These pendant groups could then be further functionalized, or they could impart specific properties to the polymer, such as a higher refractive index or altered solubility. Additionally, benzaldehyde-functionalized polymers can be used to create polymer vesicles and other nanostructures for biomedical applications nih.govnih.gov. The development of polymers from substituted benzaldehydes is an active area of research, with potential applications ranging from advanced coatings to drug delivery systems google.comacs.org.

Pharmacological and Biological Activity Research on 2 Chloro 4 Ethoxybenzaldehyde and Its Analogs

Antimicrobial Efficacy and Mechanistic Studies

Analogs of 2-Chloro-4-ethoxybenzaldehyde have demonstrated significant antimicrobial properties, with studies exploring their activity against various bacterial and fungal pathogens. Research has delved into not only their efficacy but also the underlying mechanisms of action and the relationship between their chemical structure and biological activity.

Derivatives of this compound have been synthesized and evaluated for their antibacterial potential. For instance, a series of novel isonicotinoyl hydrazone analogs, which incorporate a benzaldehyde (B42025) moiety, were tested against a variety of Gram-positive and Gram-negative bacteria. The results indicated that while most of the synthesized compounds exhibited poor to moderate activity against Gram-negative strains, one particular compound showed inhibitory effects on the growth of Gram-positive bacteria researchgate.net.

In another study, fluorinated chalcones derived from substituted benzaldehydes were synthesized and screened for their antibacterial activities. These compounds demonstrated a broad spectrum of activity against eight pathogenic bacterial strains, with some of the most potent derivatives showing significant zones of inhibition and low Minimum Inhibitory Concentrations (MICs) against pathogens like Methicillin-resistant S. aureus (MRSA), P. aeruginosa, and C. ulcerans researchgate.net. This suggests that the incorporation of a benzaldehyde structure into larger molecules can yield compounds with promising antibacterial efficacy.

Benzaldehyde derivatives have shown considerable promise as antifungal agents. Studies on compounds like 2-hydroxy-4-methoxybenzaldehyde, an isomer of this compound, have revealed potent antifungal activity against pathogens such as Fusarium graminearum and Aspergillus flavus nih.govresearchgate.netresearchgate.net. The primary mechanism of this antifungal action appears to be the disruption of cellular membrane integrity nih.govresearchgate.net.

Research has shown that treatment with these benzaldehyde analogs leads to an increase in malondialdehyde (MDA) and glycerol content in fungal cells, which is indicative of lipid peroxidation and osmotic stress occurring at the cell membrane researchgate.net. This disruption of the cell membrane is a key factor in their ability to inhibit fungal growth. Furthermore, some benzaldehydes have been found to disrupt the fungal antioxidation system, which can chemosensitize fungi to conventional drugs nih.gov.

The relationship between the chemical structure of benzaldehyde derivatives and their antimicrobial activity has been a subject of investigation. For antimicrobial peptides, a comprehensive genetic-based structure-activity relationship study concluded that the pharmacophore is centered on the five C-terminal amino acids nih.gov. For smaller molecules like substituted phenols, it has been reported that an increase in the alkyl chain length leads to an increase in antimicrobial activity, up to a certain point where the activity begins to decline dtic.mil.

In the context of benzaldehydes, structure-activity analysis has revealed that the presence of an ortho-hydroxyl group in the aromatic ring tends to increase antifungal activity nih.gov. For benzoxazole derivatives, a strong structure-activity relationship has been observed, highlighting the critical importance of substituents at the 2- and 5-positions of the benzoxazole core for their antibacterial effects nih.gov. These studies underscore the importance of specific structural features in determining the antimicrobial potency of these compounds.

Anti-inflammatory Potential and Associated Biological Pathways

Benzaldehyde derivatives isolated from natural sources, such as the coral-derived fungus Aspergillus terreus, have demonstrated anti-inflammatory effects nih.gov. These compounds have been shown to reduce the levels of inflammatory biomarkers. The mechanism of action for this anti-inflammatory activity involves the suppression of the MAPK signaling pathway nih.gov. Specifically, these benzaldehydes can selectively inhibit the levels of p-ERK, p-JNK, and p-p38 in macrophage cells, thereby weakening the inflammatory response nih.gov.

Furthermore, research on lansiumamide analogues has identified compounds with significant anti-inflammatory activity. These compounds were found to inhibit the LPS-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) and to activate the Nrf2/HO-1 pathway nih.gov. This indicates that benzaldehyde-related structures can exert their anti-inflammatory effects through multiple biological pathways.

Antiproliferative and Anticancer Research on Novel Derivatives

Novel derivatives incorporating structural features of this compound have been synthesized and evaluated for their antiproliferative and anticancer activities. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules, have shown significant anticancer activity against a panel of cancer cell lines nih.gov. The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety was found to be a necessary requirement for these anticancer effects nih.gov.

Similarly, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against several human cancer cell lines ul.ie. Some of these compounds exhibited pronounced selectivity for certain cancer cells and were found to induce apoptosis and inhibit DNA and RNA synthesis ul.iescielo.org.co. In another study, 2-chloroacetamides bearing thiazole scaffolds exhibited significant cytotoxic activity against human acute T cell leukemia and triple-negative breast cancer cell lines uran.ua.

The table below summarizes the antiproliferative activity of selected compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 2h | Mean GI50 | 1.57 |

| 2f | Mean GI50 | 2.80 |

| 7j | HCT-116 | 26.75 (µg/mL) |

| 2a | HCT-116 | 28.85 (µg/mL) |

Enzyme Inhibition Studies and Molecular Interactions

Analogs of this compound have also been investigated for their ability to inhibit various enzymes. For example, 1,2,4-triazole bearing azinane analogues have been shown to inhibit α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov. These findings suggest their potential as therapeutic agents for conditions like diabetes and Alzheimer's disease nih.gov.

Molecular docking studies have been employed to understand the interactions between these compounds and their target enzymes. For instance, the inhibition of glutathione S-transferase (GST) has been proposed as a potential mechanism for the anticancer effects of some 2-chloroacetamide derivatives uran.ua. These in silico studies help to elucidate the binding modes and interactions that are crucial for the observed biological activity.

In Vitro and In Silico Approaches for Biological Target Identification

While direct research identifying the specific biological targets of this compound is not extensively documented in publicly available literature, a wealth of information on its structural analogs provides a clear framework for how such targets can be identified. The exploration of substituted benzaldehydes and their derivatives through both laboratory (in vitro) and computational (in silico) methods offers significant insights into the probable pharmacological activities and molecular targets for this class of compounds. These approaches are crucial in modern drug discovery for efficiently screening and identifying promising therapeutic agents.

In Vitro Screening of Analogs for Enzyme Inhibition

In vitro assays are a cornerstone for identifying the biological activity of a compound by testing its effects on isolated proteins, enzymes, or cells. For analogs of this compound, these studies have primarily focused on enzyme inhibition, a common mechanism of drug action.

For instance, various benzimidazole-based derivatives synthesized using substituted benzaldehydes have been screened against enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one such study, a series of twenty-one analogs demonstrated a wide range of inhibitory potentials, with some compounds showing significant efficacy against both enzymes. The half-maximal inhibitory concentration (IC50) values for these analogs ranged from 0.050 ± 0.001 µM to 25.30 ± 0.40 µM against acetylcholinesterase and 0.080 ± 0.001 µM to 25.80 ± 0.40 µM against butyrylcholinesterase mdpi.com.

Similarly, thiosemicarbazone derivatives of chlorobenzaldehydes have been investigated for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. Both 2-chlorobenzaldehyde thiosemicarbazone and 4-chlorobenzaldehyde thiosemicarbazone were found to be potent inhibitors of the enzyme's monophenolase and diphenolase activities. The IC50 values were determined to be 15.4 µM and 6.7 µM, respectively, for the monophenolase activity acs.org.

Another study focused on a Schiff base derived from 2-chlorobenzaldehyde and evaluated its in vitro α-amylase inhibitory activity, which is relevant for the management of diabetes. The study also assessed its anti-inflammatory properties through albumin denaturation inhibition techniques nih.govacs.org. These examples highlight the utility of in vitro screening in identifying specific enzymes that are modulated by benzaldehyde derivatives, thereby revealing their therapeutic potential.

| Compound Class | Target Enzyme | Key Findings |

| Benzimidazole-based benzaldehyde derivatives | Acetylcholinesterase (AChE) | IC50 values ranging from 0.050 to 25.30 µM mdpi.com. |

| Benzimidazole-based benzaldehyde derivatives | Butyrylcholinesterase (BChE) | IC50 values ranging from 0.080 to 25.80 µM mdpi.com. |

| Chlorobenzaldehyde thiosemicarbazones | Mushroom Tyrosinase | IC50 values of 15.4 µM and 6.7 µM for monophenolase activity acs.org. |

| Schiff base from 2-chlorobenzaldehyde | α-Amylase | Demonstrated inhibitory activity, suggesting anti-diabetic potential nih.govacs.org. |

In Silico Target Prediction and Molecular Docking

In silico methods use computational models to predict the interaction of small molecules with biological targets, offering a cost-effective and rapid way to screen large numbers of compounds and prioritize them for experimental testing.

Virtual Screening is a prominent in silico technique where extensive libraries of compounds are computationally screened against a specific protein target to identify potential binders. This method has been applied to benzaldehyde derivatives. For example, a virtual screening of 30 benzaldehyde thiosemicarbazone derivatives was conducted against the DNA gyrase B of Mycobacterium tuberculosis, a key target for antitubercular drugs. This study identified several compounds with high binding affinities, with the most potent having a binding energy of -8.5 kcal/mol nih.gov. Such screenings help in narrowing down candidates for further preclinical studies.

Molecular Docking is another powerful in silico tool that predicts the preferred orientation of a molecule when bound to a protein target. This method provides insights into the binding affinity, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Docking studies on benzimidazole derivatives containing substituted benzaldehyde moieties have been used to understand their binding interactions with the active sites of acetylcholinesterase and butyrylcholinesterase mdpi.com.

In a different study, molecular docking was used to investigate the binding of various para-substituted benzaldehyde derivatives to human serum albumin (HSA). The results indicated that the primary interaction forces were hydrogen bonding and hydrophobic interactions. The study also revealed that the strength of the push/pull electronic groups on the benzaldehyde ring influenced the conformational changes in the protein nih.gov.

Furthermore, docking analyses have been performed to explore the binding affinity of newly synthesized benzimidazole derivatives with various microbial protein targets, helping to rationalize their observed antibacterial and antifungal activities sciencepublishinggroup.com. These computational studies are invaluable for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

| Compound Class/Derivative | Protein Target | In Silico Method | Predicted Binding Energy/Key Interaction |

| Benzaldehyde thiosemicarbazone derivatives | M. tuberculosis DNA Gyrase B | Virtual Screening | Best binding energy of -8.5 kcal/mol nih.gov. |

| Benzimidazole-based benzaldehyde derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Elucidation of binding interactions with active site residues mdpi.com. |

| Para-substituted benzaldehyde derivatives | Human Serum Albumin (HSA) | Molecular Docking | Binding is driven by hydrogen bonding and hydrophobic interactions nih.gov. |

| Benzimidazole derivatives | Various microbial proteins | Molecular Docking | Investigation of binding affinity to understand antimicrobial action sciencepublishinggroup.com. |

Spectroscopic Characterization and Computational Chemistry of 2 Chloro 4 Ethoxybenzaldehyde

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 2-Chloro-4-ethoxybenzaldehyde. The spectra are marked by distinct absorption bands that correspond to the vibrational modes of specific bonds within the molecule.

Key FT-IR and Raman Spectral Features:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy group appears in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong absorption band characteristic of the aldehyde carbonyl (C=O) group is a prominent feature, generally found between 1710 and 1685 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group is identifiable by strong bands in the 1300-1000 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region.

Studies on similar substituted benzaldehydes have utilized FT-IR and Raman spectroscopy to confirm these functional groups and investigate intermolecular interactions, such as hydrogen bonding. acs.orgacs.org For instance, the analysis of 4-ethoxybenzaldehyde (B43997) has provided insights into the vibrational dynamics of the ethoxy group and its influence on the aromatic ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in this compound. ¹H and ¹³C NMR are routinely used to map the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

Aldehyde Proton: A singlet corresponding to the aldehyde proton (CHO) is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm. oregonstate.edu

Aromatic Protons: The protons on the benzene (B151609) ring will exhibit complex splitting patterns (doublets or multiplets) in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing chlorine and aldehyde groups and the electron-donating ethoxy group.

Ethoxy Protons: The ethoxy group will show a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with chemical shifts around δ 4.0 and δ 1.4 ppm, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, typically between δ 190-200 ppm. oregonstate.edu

Aromatic Carbons: The aromatic carbons will have signals in the δ 110-170 ppm range. The carbons directly attached to the chlorine, oxygen, and aldehyde groups will have distinct chemical shifts.

Ethoxy Carbons: The methylene carbon (-OCH₂) of the ethoxy group is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 15-20 ppm.

¹⁷O NMR Spectroscopy: While less common, ¹⁷O NMR can provide direct information about the electronic environment of the oxygen atoms in the carbonyl and ethoxy groups. Studies on related compounds like 4-ethoxybenzaldehyde have shown that the carbonyl oxygen chemical shift is sensitive to intermolecular interactions. scispace.com

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.8 - 10.3 | Singlet |

| Aromatic (Ar-H) | ~6.9 - 7.8 | Multiplets/Doublets | |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | |

| ¹³C | Carbonyl (C=O) | ~189 - 192 | - |

| Aromatic (Ar-C) | ~115 - 165 | - | |

| Aromatic (Ar-CCl) | ~130 - 135 | - | |

| Ethoxy (-OCH₂) | ~64 | - | |

| Ethoxy (-CH₃) | ~14 | - |

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak [M]⁺ will correspond to the compound's molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a monochlorinated compound. miamioh.edu

Common Fragmentation Pathways:

Loss of a Hydrogen Radical: A peak corresponding to [M-1]⁺ can be observed due to the loss of the aldehydic hydrogen. libretexts.org

Loss of the Aldehyde Group: Fragmentation can occur with the loss of the CHO group, resulting in an [M-29]⁺ ion. libretexts.org

Loss of an Ethyl Radical: Cleavage of the ethoxy group can lead to the loss of an ethyl radical (C₂H₅), giving an [M-29]⁺ peak.

Loss of a Chlorine Atom: The molecule can lose a chlorine atom, leading to an [M-35]⁺ ion. nih.gov

Further Fragmentations: Subsequent fragmentations of these primary ions can lead to a complex pattern of smaller ions, providing further structural information.

Quantum Chemical Computations and Theoretical Modeling

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and predict various spectroscopic properties. researchgate.net These calculations can provide theoretical vibrational frequencies that correlate well with experimental FT-IR and Raman spectra, aiding in the assignment of complex spectral bands. acs.org Furthermore, DFT can be used to calculate NMR chemical shifts, which can be compared with experimental data to confirm the structural assignment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ethoxy group, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the aromatic ring.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to explore the dynamic behavior and stable geometries of molecules. For this compound, the conformational landscape is primarily defined by the rotational freedom around the C-O bond of the ethoxy group and the C-C bond connecting the aldehyde group to the aromatic ring.

Conformational Preferences of the Ethoxy Group: Studies on ethoxybenzene have indicated that the most stable conformation is a planar trans form, where the ethyl group is oriented away from the phenyl ring. It is reasonable to infer that the ethoxy group in this compound will adopt a similar planar conformation to minimize steric hindrance. The presence of the ortho-chloro substituent may influence the rotational barrier and the precise dihedral angle of the ethoxy group.

Orientation of the Aldehyde Group: The aldehyde group's orientation relative to the benzene ring is another critical conformational parameter. In benzaldehyde (B42025), the planar conformation is the most stable, with a rotational barrier that has been a subject of both experimental and theoretical investigations. For this compound, the aldehyde group is expected to be coplanar with the benzene ring to maximize conjugation.

Intermolecular Interactions: MD simulations on related molecules like anisole (B1667542) derivatives have highlighted the importance of weak intermolecular interactions, such as C-H···O and C-H···π interactions, in the liquid state. In the solid state, these interactions, along with potential π-π stacking, would play a significant role in the crystal packing of this compound.

Table 1: Predicted Conformational Data for this compound based on Analogous Compounds

| Parameter | Predicted Value/Conformation | Basis of Prediction |

| Ethoxy Group Conformation | Predominantly planar, trans | Inferred from studies on ethoxybenzene |

| Aldehyde Group Orientation | Coplanar with the aromatic ring | Based on computational studies of benzaldehyde |

| Key Dihedral Angles | C(ring)-C(ring)-O-C(ethyl) ~180° | Analogy with ethoxybenzene |

| C(ring)-C(ring)-C(aldehyde)-O ~0° or 180° | Analogy with benzaldehyde |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Vibrational Spectroscopy: The infrared spectrum of benzaldehydes shows a strong C=O stretching absorption, typically between 1660 and 1770 cm⁻¹. Conjugation with the aromatic ring in this compound is expected to lower this frequency to around 1705 cm⁻¹. DFT calculations have been shown to reproduce experimental vibrational spectra of substituted benzaldehydes with good accuracy, aiding in the assignment of various vibrational modes. For instance, a study on 4-chloro benzaldehyde derivatives showed excellent agreement between the calculated and observed spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei. For aldehydes, the aldehydic proton typically resonates in the 9-10 ppm range in ¹H NMR, while the carbonyl carbon appears between 190 and 215 ppm in ¹³C NMR. Computational models can predict these shifts, and studies on substituted benzaldehydes have demonstrated a good correlation between calculated and experimental values, although deviations can occur, particularly for systems with intramolecular hydrogen bonding.

Electronic Spectroscopy: The electronic spectrum of benzaldehyde has been studied theoretically, with assignments made for the n→π* and π→π* transitions. The substituents on the benzene ring in this compound will influence the energies of these transitions. The electron-donating ethoxy group and the electron-withdrawing chloro group will both affect the molecular orbitals involved in these electronic excitations.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Benzaldehyde Derivative (4-Chlorobenzaldehyde Thiosemicarbazone)

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| FT-IR (cm⁻¹) | ||

| C=N Stretch | 1595 | 1601 |

| N-H Bend | 1526 | 1530 |

| C-Cl Stretch | 732 | 735 |

| ¹H NMR (ppm) | ||

| N-H | 11.54 | - |

| C-H (aldehyde) | 8.12 | - |

| Aromatic Protons | 7.82, 7.49 | - |

| ¹³C NMR (ppm) | ||

| C=S | 177.9 | - |

| C=N | 142.4 | - |

| Aromatic Carbons | 136.1, 132.8, 129.2, 128.6 | - |

*Note: This

Catalysis and Green Chemistry Applications in the Context of 2 Chloro 4 Ethoxybenzaldehyde

Heterogeneous and Homogeneous Catalysis for Synthesis of Derivatives

The synthesis of derivatives from 2-Chloro-4-ethoxybenzaldehyde often involves catalytic transformations that target the aldehyde functional group or the aromatic ring. Both heterogeneous and homogeneous catalysis play significant roles in these modifications, offering distinct advantages in terms of selectivity, activity, and catalyst recovery.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high catalyst-substrate interaction and often leading to high reaction rates and selectivity under mild conditions. For instance, transition metal complexes are widely used for cross-coupling reactions to modify the aromatic ring of benzaldehyde (B42025) derivatives. While specific examples for this compound are not extensively documented in publicly available research, analogous transformations with related substituted benzaldehydes are common. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the benzene (B151609) ring.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation from the reaction mixture and potential for recycling, contributing to more sustainable processes. In the context of this compound derivatives, solid acid or base catalysts can be utilized for various transformations. For example, the Knoevenagel condensation, a reaction involving the aldehyde group, can be efficiently catalyzed by solid bases. The synthesis of related methoxybenzaldehyde derivatives often employs such catalytic systems. nih.gov

Below is a comparative table of typical catalytic systems that could be applied in the synthesis of this compound derivatives:

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Advantages |

| Homogeneous | Palladium(II) acetate (B1210297) with phosphine (B1218219) ligands | Suzuki or Heck cross-coupling | Aryl-substituted benzaldehydes | High activity and selectivity, mild reaction conditions |

| Heterogeneous | Zeolites, functionalized silica | Knoevenagel condensation | Cinnamaldehyde derivatives | Ease of separation, reusability, thermal stability |

| Heterogeneous | Supported metal nanoparticles (e.g., Pd/C) | Selective hydrogenation | 2-Chloro-4-ethoxybenzyl alcohol | High efficiency, recyclability, good for continuous flow processes |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. Enzymes operate under mild conditions (pH and temperature), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable, making them an environmentally attractive alternative to conventional chemical catalysts.

For substituted benzaldehydes like this compound, several enzyme classes could be employed for transformations:

Oxidoreductases: These enzymes can be used for the selective reduction of the aldehyde group to the corresponding alcohol (2-Chloro-4-ethoxybenzyl alcohol) or its oxidation to a carboxylic acid. The use of plant-based biocatalysts, such as those found in vegetable wastes, has been explored for the reduction of benzaldehyde and its derivatives. scielo.org.mx

Lyases: Specifically, oxynitrilases can catalyze the addition of hydrogen cyanide to the aldehyde, leading to the formation of chiral cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. Laboratory-evolved biocatalysts have shown effectiveness in the stereoselective synthesis of substituted benzaldehyde cyanohydrins. nih.gov

Hydrolases: Lipases, a type of hydrolase, can be used in the synthesis of esters from the corresponding alcohol derivative of this compound.

The high selectivity of enzymes can be particularly advantageous in multi-step syntheses, potentially reducing the need for protecting groups and simplifying purification processes.

| Enzyme Class | Transformation | Potential Product | Key Advantages |

| Oxidoreductase (e.g., Alcohol Dehydrogenase) | Reduction of aldehyde | 2-Chloro-4-ethoxybenzyl alcohol | High stereoselectivity, mild conditions, avoids hazardous reducing agents |

| Lyase (e.g., Oxynitrilase) | Cyanohydrin formation | (R)- or (S)-2-Chloro-4-ethoxyphenyl(hydroxy)acetonitrile | Access to chiral building blocks |

| Hydrolase (e.g., Lipase) | Esterification of the corresponding alcohol | Esters of 2-Chloro-4-ethoxybenzyl alcohol | High selectivity, can be performed in organic solvents |

Sustainable Reaction Design and Process Intensification

Sustainable reaction design for the synthesis of this compound and its derivatives focuses on the "12 Principles of Green Chemistry." semanticscholar.orgrjpn.org This involves a holistic approach to process development, from the choice of starting materials to the final product isolation.

Key aspects of sustainable reaction design include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: While not always directly applicable to a specific synthetic target, the broader context involves sourcing starting materials from renewable resources where possible.

Catalysis: As discussed, the use of catalytic rather than stoichiometric reagents reduces waste.

Benign Solvents and Auxiliaries: The selection of solvents is critical. Green solvents such as water, supercritical fluids, or ionic liquids are preferred over volatile organic compounds (VOCs). Solvent-free reactions are an even better alternative. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Microwave-assisted synthesis and ultrasound irradiation are techniques that can accelerate reactions and reduce energy input compared to conventional heating. semanticscholar.orgencyclopedia.pub

Process Intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the production of benzaldehyde derivatives, this can involve:

Continuous Flow Reactors: These systems offer better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to batch processes.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit, which can increase conversion, improve selectivity, and reduce capital and operating costs. acs.org It has been successfully applied to the production of natural benzaldehyde. acs.org

Membrane Reactors: Integrating a membrane for separation within the reactor can enhance conversion by removing a product and shifting the reaction equilibrium.

The application of these green chemistry and process intensification principles can lead to a more sustainable and economically viable production of this compound and its derivatives.

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives |

| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing addition reactions (e.g., cyanohydrin formation) that incorporate all reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Using biocatalysts or non-toxic heterogeneous catalysts instead of hazardous reagents. |

| Designing Safer Chemicals | Developing derivatives with improved efficacy and reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents; exploring solvent-free conditions. |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials. |

| Reduce Derivatives | Avoiding the use of protecting groups through the use of selective catalysts like enzymes. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. |

| Design for Degradation | Considering the environmental fate of the final product and byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-situ monitoring of reactions to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Using less hazardous materials and reaction conditions to minimize the risk of accidents. |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogs with Enhanced Bioactivity

The development of new therapeutic agents often relies on the strategic modification of existing chemical scaffolds to enhance biological activity and selectivity. The 2-chloro-4-ethoxybenzaldehyde core is a promising starting point for the design and synthesis of next-generation analogs with improved pharmacological profiles. Halogenated benzaldehydes are recognized as important intermediates in the synthesis of drugs and other biologically active compounds. mdpi.com

Future research should focus on systematic structure-activity relationship (SAR) studies. This involves the synthesis of a library of derivatives by modifying the substituents on the aromatic ring. For instance, the chloro and ethoxy groups can be replaced with other halogens, alkyl, alkoxy, or nitro groups to investigate their influence on bioactivity. The aldehyde functional group can also be transformed into other functionalities such as imines, oximes, hydrazones, and Schiff bases, which are known to exhibit a wide range of biological activities. wiserpub.com For example, Schiff bases derived from substituted benzaldehydes have been shown to possess antimicrobial properties. wiserpub.com

The exploration of bioisosteric replacements for the chloro and ethoxy groups could also lead to analogs with improved potency and reduced toxicity. The insights gained from these SAR studies will be instrumental in designing and synthesizing novel compounds with enhanced therapeutic potential.

Exploration of Novel Catalytic and Flow Chemistry Pathways for Derivatization

To efficiently synthesize a diverse range of this compound derivatives, the exploration of novel and efficient synthetic methodologies is crucial. Modern synthetic organic chemistry is increasingly moving towards more sustainable and efficient processes.

Catalytic Methods: The development of novel catalytic systems for the derivatization of the this compound scaffold is a key area of future research. This includes the use of transition-metal catalysis for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the aromatic ring.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. flinders.edu.auunimi.it The application of flow chemistry to the synthesis and derivatization of this compound can lead to higher yields, reduced reaction times, and the ability to perform reactions under conditions that are challenging in batch reactors. uc.ptnih.gov Future work should focus on developing robust flow chemistry protocols for various transformations of the this compound molecule, including multi-step syntheses of complex derivatives. flinders.edu.auunimi.it

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design